Technical Guide: Solubility of Nickel Sulfate in Organic Solvents
Technical Guide: Solubility of Nickel Sulfate in Organic Solvents
This guide details the solubility behavior of nickel sulfate (NiSO₄) in organic media, a critical parameter for applications in non-aqueous electroplating, catalysis, and battery material synthesis.
Executive Summary
Nickel sulfate (NiSO₄) is the principal source of nickel ions in electroplating and hydrometallurgy. While highly soluble in water (>600 g/L), its solubility in organic solvents is negligible to low .[1] This insolubility is governed by the high lattice energy of the sulfate anion and the inability of most organic solvents to effectively solvate the hard SO₄²⁻ ion.
For researchers, "solubility" in this context often refers to engineering a dissolution system —using mixed solvents, ligands, or ionic liquids—rather than simple passive dissolution. This guide provides the thermodynamic basis for this behavior, quantitative data limits, and protocols for solubilization and antisolvent crystallization.
Fundamental Principles of Dissolution
Thermodynamic Barriers
The dissolution of NiSO₄ in a solvent (
-
Lattice Energy (
): NiSO₄ has a high lattice energy due to the strong electrostatic attraction between the divalent Ni²⁺ cation and the divalent SO₄²⁻ anion. -
Solvation Energy (
): To dissolve, the solvent must generate enough energy through coordination with Ni²⁺ and H-bonding with SO₄²⁻ to overcome .[1]-
Water: Excellent at both. Oxygen donates electrons to Ni²⁺; protons H-bond with SO₄²⁻.
-
Organic Solvents: Most are poor anion solvators. While DMSO can coordinate Ni²⁺ (via oxygen), it lacks the protic character to stabilize SO₄²⁻, leading to a positive
(insolubility).
-
The Role of Hydration
Commercial nickel sulfate is typically the hexahydrate (NiSO₄·6H₂O).[1][2][3][4] When "dissolving" this into an organic solvent (e.g., methanol), one is often observing the solubility of the hydrate or the formation of a water-organic mixture. The water molecules bound to Nickel act as an intrinsic co-solvent. Anhydrous NiSO₄ is significantly more difficult to dissolve.
Solubility Data & Solvent Compatibility
The following data summarizes the solubility limits of Nickel Sulfate in common organic solvents.
Table 1: Solubility Profile of Nickel Sulfate (NiSO₄[1][5]·6H₂O)
| Solvent Class | Solvent | Solubility Status | Approx. Limit (25°C) | Mechanistic Note |
| Protic Polar | Water | High | ~650 g/L | Ideal solvation of cation & anion.[1] |
| Methanol | Very Low | ~1.1 g/L (0.11 wt%) | Weak anion solvation; competes for Ni coordination.[1] | |
| Ethanol | Insoluble | < 0.1 g/L | Dielectric constant too low ( | |
| Ethylene Glycol | Moderate | ~20–50 g/L | Chelation effect; often used in mixed-solvent baths.[1] | |
| Aprotic Polar | DMSO | Low/Sparingly | < 10 g/L* | Coordinates Ni²⁺ strongly but leaves SO₄²⁻ naked.[1] |
| DMF | Insoluble | Negligible | Weaker donor than DMSO; poor anion stabilizer.[1] | |
| Non-Polar | Acetone | Insoluble | ~0 g/L | Used as an antisolvent to crash out NiSO₄.[1] |
| Diethyl Ether | Insoluble | ~0 g/L | No coordination capability.[1] |
*Note: Solubility in DMSO can be enhanced significantly by adding small amounts of water or using specific complexing ligands.
Solvent Selection Logic
-
For Reaction Media: Use Ethylene Glycol or DMSO/Water mixtures .[1] These provide a compromise between organic character and salt solubility.
-
For Precipitation/Purification: Use Ethanol or Isopropanol .[1] Adding these to an aqueous NiSO₄ solution forces crystallization (Salting-out).[1]
Mechanistic Visualization
The following diagram illustrates the competition between lattice energy and solvation shells in different media.
Figure 1: Thermodynamic pathways for NiSO₄ dissolution.[1] Direct dissolution in organics is blocked by lattice energy; ligand modification opens a new pathway.
Experimental Protocols
Protocol A: Determination of Solubility (Gravimetric Method)
Use this to verify solubility in a specific solvent system (e.g., a new battery electrolyte).[1]
-
Preparation: Dry NiSO₄·6H₂O at 100°C to remove surface moisture (note: full dehydration to anhydrous requires >300°C and is not recommended unless necessary, as anhydrous NiSO₄ is kinetically slow to dissolve).[1]
-
Saturation: Add excess NiSO₄ to 50 mL of the target organic solvent in a sealed flask.
-
Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours. Critical: Use a magnetic stirrer bar to ensure constant surface contact.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic filters prevent water contamination).
-
Quantification:
-
Evaporate a known volume of filtrate and weigh the residue.
-
Alternative: Dilute the filtrate with water and analyze Ni content via ICP-OES or EDTA titration.
-
Protocol B: Solubilization via Complexation (Phase Transfer)
Use this to dissolve NiSO₄ in non-polar solvents for catalysis.[1]
-
Reagents: NiSO₄·6H₂O, 15-Crown-5 ether (or specific amine ligand), Dichloromethane (DCM) or Acetonitrile.[1]
-
Procedure:
-
Dissolve the ligand in the organic solvent (1.1 molar equivalents relative to Ni).
-
Add solid NiSO₄.
-
Sonicate for 30 minutes.
-
-
Mechanism: The crown ether encapsulates the Ni²⁺ cation, creating a lipophilic shell. The "naked" sulfate anion follows to maintain charge neutrality, dragging the salt into the organic phase.
Protocol C: Antisolvent Crystallization (Purification)
Use this to recover high-purity NiSO₄ from aqueous streams.[1]
-
Starting Solution: Prepare a saturated aqueous solution of NiSO₄ (approx. 600 g/L).[1]
-
Antisolvent Addition: Slowly add Isopropanol or Ethanol (Ratio 1:1 v/v) with vigorous stirring.[1]
-
Observation: Green crystals of NiSO₄·6H₂O will precipitate immediately as the dielectric constant of the mixture drops.
-
Filtration: Vacuum filter and wash with pure isopropanol.
Applications & Implications
Non-Aqueous Electroplating
Electroplating nickel from water can result in hydrogen embrittlement. Using organic solvents (like ethylene glycol or ionic liquids) avoids hydrogen evolution.[1]
-
Challenge: NiSO₄ has low conductivity in organics.
-
Solution: Use Ethylene Glycol + Choline Chloride (Deep Eutectic Solvents) to dissolve NiSO₄ up to 0.5 M, enabling crack-free coatings.[1]
Battery Materials (Li-Ion / Na-Ion)
NiSO₄ is a precursor for cathode materials (NMC).[1]
-
Relevance: Synthesis often requires "sol-gel" or "coprecipitation" methods in mixed solvents (Ethanol/Water) to control particle size.[1] The low solubility in ethanol is exploited here to control nucleation rates, producing smaller, more uniform particles than pure aqueous precipitation.
References
- Linke, W. F. (1965). Solubilities of Inorganic and Metal-Organic Compounds. American Chemical Society.
-
Solvent Displacement Crystallization of Nickel Sulfate: G.M. Ritcey. (2006).[1] Solvent Extraction: Principles and Applications to Process Metallurgy. Context: Use of isopropanol for antisolvent crystallization.
-
Thermodynamics of Metal Sulfates in Organic Mixtures: Molinou, I. E., & Tsierkezos, N. G. (2001).[6] Conductance Studies on Manganese(II), Cobalt(II), Nickel(II), and Cadmium(II) Sulfates in Water + N,N-Dimethylformamide Mixtures.[1][6] Journal of Chemical & Engineering Data.
-
[1]
-
-
Deep Eutectic Solvents for Nickel Electrodeposition: Abbott, A. P., et al. (2004). Deep Eutectic Solvents formed between choline chloride and carboxylic acids. Journal of the American Chemical Society.
-
[1]
-
-
Safety & Toxicology of Soluble Nickel Compounds: European Chemicals Agency (ECHA).[1] Registration Dossier - Nickel Sulphate.
-
[1]
-
Sources
- 1. Nickel(II) sulfate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. nickel sulfate niso4: Topics by Science.gov [science.gov]
- 5. echa.europa.eu [echa.europa.eu]
- 6. Conductometric and Thermodynamic Study of Copper and Nickel Sulfate in Aqueous Methanol Systems [sciepub.com]
